molecular formula C20H29N B1345566 trans-4-(4-Heptylcyclohexyl)benzonitrile CAS No. 61204-03-3

trans-4-(4-Heptylcyclohexyl)benzonitrile

Cat. No.: B1345566
CAS No.: 61204-03-3
M. Wt: 283.5 g/mol
InChI Key: NSGMZTNTQKRAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-(4-Heptylcyclohexyl)benzonitrile is a thermotropic liquid crystal, meaning its liquid crystalline properties are dependent on temperature. Its molecular structure consists of three key parts: a flexible heptyl alkyl chain, a rigid cyclohexane (B81311) ring, and a polar benzonitrile (B105546) group. This specific architecture is crucial for the formation of its mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms7PCH, PCH-7 smolecule.com
CAS Number61204-03-3 nih.gov
Molecular FormulaC₂₀H₂₉N nih.gov
Molecular Weight283.45 g/mol nih.gov
Melting Point (Crystal to Nematic)33 °C smolecule.com
Boiling Point409.2 °C at 760 mmHg geno-chem.com

Liquid crystalline compounds containing a benzonitrile group are a cornerstone of liquid crystal research and technology. The defining feature of these molecules is the terminal cyano group (-C≡N) attached to a benzene (B151609) ring. This group possesses a large dipole moment, which is a critical factor in the dielectric properties of these materials. aps.org This strong dipole aligns with the long axis of the molecule, leading to a large, positive dielectric anisotropy (Δε) in many benzonitrile-based liquid crystals.

Dielectric anisotropy is the difference in dielectric permittivity parallel and perpendicular to the director—the average direction of molecular alignment in the liquid crystal phase. A large positive value is highly desirable for many electro-optical applications, most notably in liquid crystal displays (LCDs), as it allows the orientation of the liquid crystal molecules to be easily controlled by an external electric field. aps.org The general structure of these compounds, often rod-like, promotes the formation of the nematic phase, which is characterized by long-range orientational order but no positional order. researchgate.net

This compound belongs to the n-alkyl-cyclohexylbenzonitrile (nPCH or nCHB) homologous series. This family of compounds has been extensively studied for its favorable liquid crystalline properties, including chemical stability and a broad nematic temperature range. cymitquimica.com In contemporary research, single-component liquid crystals are often used as foundational components for formulating complex mixtures tailored for specific applications.

The properties of nPCH compounds, such as their clearing point (the temperature of the transition from the nematic to the isotropic liquid phase), viscosity, and dielectric anisotropy, can be systematically tuned by altering the length of the n-alkyl chain. This compound, with its seven-carbon chain, represents a specific point in this series, contributing to the pool of data that allows researchers to predict the properties of mixtures and design new materials with optimized performance for devices like sensors and displays. aps.org

The study of single, pure compounds like this compound is vital for building a fundamental understanding of mesophase phenomena. By characterizing the physical properties of this specific molecule, scientists can refine theoretical models that describe the relationship between molecular structure and macroscopic material properties.

Upon heating from a solid, this compound transitions into the nematic mesophase at 33°C. smolecule.com In this phase, the molecules exhibit a degree of order, tending to align along a common axis, yet the substance flows like a liquid. This phase persists until the nematic-isotropic transition temperature (clearing point), where the thermal energy overcomes the ordering forces, and the material becomes a true isotropic liquid.

A key area of investigation for this compound is its dielectric behavior. Dielectric spectroscopy studies on 4-(trans-4-heptyl-cyclohexyl)-benzonitrile (7PCH) have been conducted to measure its complex dielectric permittivity in both the nematic and isotropic phases. These measurements allow for the determination of the longitudinal and transverse components of the dielectric constant and the associated relaxation times. cymitquimica.com Such data are crucial for understanding how the molecule's rotation and reorientation are influenced by its local environment in the anisotropic nematic phase. This knowledge underpins the development and optimization of liquid crystal materials for high-frequency applications.

Table 2: Dielectric Properties of this compound (7PCH)

PropertyDescriptionSignificance
Dielectric Anisotropy (Δε)The difference between permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This compound exhibits a positive Δε.A large positive value is essential for controlling molecular orientation with an electric field in devices like LCDs. aps.org
Longitudinal Relaxation Time (τ∥)Characterizes the reorientation of the molecule's long axis (end-over-end rotation) in the nematic phase.Provides insight into the viscosity and rotational dynamics, which affects the switching speed of liquid crystal devices. cymitquimica.com
Transverse Relaxation Time (τ⊥)Characterizes the reorientation of the molecule's short axis in the nematic phase.Relates to the precession of molecules around the director, contributing to the understanding of molecular motion in the mesophase. cymitquimica.com

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-heptylcyclohexyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h10-11,14-15,17,19H,2-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGMZTNTQKRAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007025, DTXSID60886423
Record name 4-(4-Heptylcyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-(trans-4-heptylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61204-03-3, 86687-05-0
Record name Benzonitrile, 4-(trans-4-heptylcyclohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(trans-4-heptylcyclohexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(4-Heptylcyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-(trans-4-heptylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(4-heptylcyclohexyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Advanced Derivatization Methodologies for Trans 4 4 Heptylcyclohexyl Benzonitrile

Established Synthetic Pathways for Trans-4-(4-Heptylcyclohexyl)benzonitrile

The synthesis of this compound can be achieved through a multi-step process, drawing from established methodologies for the preparation of similar 4-alkylcyclohexyl benzonitrile (B105546) liquid crystals. A common and logical synthetic route commences with the reaction of a heptyl Grignard reagent with 4-methoxycyclohexanone (B142444). The resulting tertiary alcohol is then subjected to dehydration to yield an alkene. Subsequent Friedel-Crafts alkylation with benzene (B151609) introduces the phenyl group. This is followed by catalytic hydrogenation of both the alkene and the benzene ring to produce the saturated heptylcyclohexylbenzene. The synthesis culminates in the introduction of the nitrile group to the phenyl ring, typically via formylation followed by conversion to an oxime and subsequent dehydration. An alternative final step could involve bromination of the phenyl ring followed by a Rosenmund-von Braun reaction with cuprous cyanide.

Another established pathway involves the Grignar reaction between 4-bromobenzonitrile (B114466) and heptylcyclohexanone. The resulting alcohol can be dehydrated and subsequently hydrogenated to yield the final product. The stereochemistry of the cyclohexyl ring is a critical aspect of these syntheses, with the trans isomer being the desired product for liquid crystal applications due to its linear shape, which is favorable for mesophase formation. Purification techniques such as recrystallization and column chromatography are employed to isolate the trans isomer.

StepReactionReagents and Conditions
1Grignard ReactionHeptylmagnesium bromide, 4-methoxycyclohexanone in dry ether
2DehydrationAcid catalyst (e.g., H3PO4), heat umass.eduyoutube.compitt.eduathabascau.ca
3Friedel-Crafts AlkylationBenzene, Lewis acid catalyst (e.g., AlCl3)
4HydrogenationH2, catalyst (e.g., Pd/C or Rh) rsc.orgrsc.org
5Nitrile Group IntroductionVilsmeier-Haack formylation, then hydroxylamine, then dehydrating agent

Novel Synthetic Approaches and Yield Optimization Strategies

Recent advancements in synthetic organic chemistry have led to novel approaches for the synthesis of this compound, with a focus on improving efficiency and yield. One such approach utilizes palladium-catalyzed cross-coupling reactions, for instance, a Suzuki coupling between a heptylcyclohexyl boronic acid derivative and 4-bromobenzonitrile. This method offers high yields and functional group tolerance.

Yield optimization strategies often focus on the purification of intermediates and the stereoselective control of the cyclohexane (B81311) ring. The use of specific hydrogenation catalysts can favor the formation of the trans isomer. Additionally, purification of the final product by fractional crystallization from a suitable solvent system, such as ethanol (B145695) or heptane, is crucial for obtaining the high purity required for liquid crystal applications.

StrategyDescriptionKey Advantages
Palladium-Catalyzed Cross-CouplingSuzuki or similar coupling reactions to form the C-C bond between the cyclohexyl and phenyl rings.High yields, mild reaction conditions, good functional group tolerance.
Stereoselective HydrogenationUse of specific catalysts and conditions to maximize the formation of the trans isomer.Improved purity of the final product, enhanced liquid crystalline properties.
Optimized PurificationMulti-step recrystallization or preparative HPLC.High purity essential for characterization and device applications.

Derivatization Reactions and Functional Group Transformations

The nitrile group of this compound is a versatile functional handle that allows for a variety of chemical transformations, leading to the synthesis of novel derivatives with potentially interesting properties.

The partial hydrolysis of the nitrile group in this compound yields the corresponding benzamide (B126), p-(trans-4-heptylcyclohexyl)benzamide. This reaction is typically carried out under basic conditions, for example, by refluxing the nitrile with potassium hydroxide (B78521) in aqueous ethanol. ccl.net Careful control of the reaction conditions is necessary to prevent complete hydrolysis to the carboxylic acid. The resulting amide is often a crystalline solid with a distinct melting point. For instance, p-(trans-4-heptylcyclohexyl)benzamide has a reported melting point of 218-219°C. ccl.net

ReactantReagents and ConditionsProductYieldMelting Point (°C)
This compoundKOH, aqueous ethanol, refluxp-(trans-4-Heptylcyclohexyl)benzamideHigh218-219 ccl.net

The benzamide derivative can be further converted to the corresponding methyl carbamate (B1207046) through a Hofmann rearrangement. This reaction involves treating the amide with bromine and a base, such as sodium methoxide (B1231860) in methanol (B129727). ccl.net The reaction proceeds via an isocyanate intermediate, which is then trapped by methanol to form the methyl carbamate. This transformation results in the formation of Methyl [4-(trans-4-heptylcyclohexyl)phenyl]carbamate, which has a reported melting point of 100-101°C. ccl.net

ReactantReagents and ConditionsProductYieldMelting Point (°C)
p-(trans-4-Heptylcyclohexyl)benzamideBr2, NaOMe, MethanolMethyl [4-(trans-4-heptylcyclohexyl)phenyl]carbamateHigh100-101 ccl.net

The nitrile group can be reduced to a primary amine, which can then react with another molecule of the starting material or an intermediate imine to form a symmetrical secondary amine. Catalytic hydrogenation is a common method for this transformation, employing catalysts such as Raney nickel or platinum-based catalysts under a hydrogen atmosphere. nih.gov The reaction conditions, including pressure, temperature, and solvent, can be tuned to favor the formation of the secondary amine over the primary amine.

ReactantReagents and ConditionsProduct
This compoundH2, Catalyst (e.g., Raney Ni, Pt), High pressure, High temperatureBis[4-(trans-4-heptylcyclohexyl)benzyl]amine

To create polymerizable liquid crystals, or reactive mesogens, a polymerizable group such as an acrylate (B77674) or methacrylate (B99206) can be introduced into the molecular structure. A common strategy involves modifying the alkyl tail or the aromatic core with a functional group, such as a hydroxyl group, which can then be esterified with acryloyl chloride or methacryloyl chloride. mdpi.comresearchgate.net For this compound, this could involve, for example, the synthesis of a derivative with a terminal hydroxyl group on the heptyl chain, which is then reacted to introduce the acrylate functionality. These polymerizable mesogens can then be used to create liquid crystal polymers with unique optical and electro-optical properties.

Mesogen CorePolymerizable GroupPolymerization Method
This compound derivativeAcrylate, MethacrylateFree-radical polymerization

Purity Assessment and Chromatographic Separation Techniques for this compound

The synthesis of this compound, a key component in many liquid crystal displays, necessitates rigorous purification and subsequent purity verification to ensure optimal performance and reproducibility of its electro-optical properties. Even minute impurities can significantly alter the mesophase behavior and clearing point of the final liquid crystal mixture. Therefore, sophisticated analytical techniques are employed to assess the purity and separate the desired trans isomer from synthetic byproducts, including the cis isomer and other related impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the principal methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purity assessment of nematic liquid crystals like this compound. tandfonline.com This method is particularly adept at separating components of a mixture based on their hydrophobicity.

Methodology: In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. For the analysis of this compound and its homologues, a gradient elution is often employed, starting with a higher polarity mobile phase (e.g., a mixture of water and acetonitrile) and gradually increasing the proportion of the organic solvent (acetonitrile). This gradient allows for the effective separation of the highly hydrophobic liquid crystal molecules from any more polar impurities.

The separation mechanism relies on the differential partitioning of the analytes between the stationary and mobile phases. The nonpolar heptylcyclohexyl and benzonitrile moieties of the target compound exhibit strong hydrophobic interactions with the C18 stationary phase, leading to its retention. Isomers and impurities with different polarities will have varying degrees of interaction, resulting in different retention times and enabling their separation and quantification. Detection is commonly achieved using a UV detector, as the benzonitrile group possesses a chromophore that absorbs in the UV region.

A hypothetical RP-HPLC method for the purity analysis of this compound is outlined in the table below.

ParameterCondition
Column C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 230 nm
Injection Volume 10 µL

This method would be expected to effectively separate the trans and cis isomers of 4-(4-heptylcyclohexyl)benzonitrile, as well as other synthesis-related impurities. The trans isomer, being more linear, may exhibit a slightly longer retention time compared to the less linear cis isomer on a C18 column.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another cornerstone technique for the purity assessment of volatile and thermally stable compounds such as this compound. When coupled with a mass spectrometer, GC-MS provides not only quantitative data on purity but also structural information for the identification of unknown impurities.

Methodology: In GC, the sample is vaporized and injected into a heated capillary column coated with a stationary phase. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized analytes through the column. Separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase, which is primarily dependent on their boiling points and their interactions with the stationary phase.

For the analysis of liquid crystals, a high-temperature capillary column, such as one with a polysiloxane-based stationary phase, is typically used. The temperature of the GC oven is programmed to increase gradually, which facilitates the sequential elution of compounds with different volatilities.

A potential GC-MS method for the analysis of this compound is detailed below.

ParameterCondition
Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min
MS Transfer Line 290 °C
Ion Source 230 °C
Mass Range 50-500 amu

GC-MS is particularly useful for identifying and quantifying residual solvents, starting materials, and byproducts from the synthesis. The mass spectrometer fragments the eluting compounds into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification of impurities by comparison to spectral libraries or through interpretation of the fragmentation patterns.

Separation of cis and trans Isomers

A critical aspect of the purification and analysis of 4-(4-heptylcyclohexyl)benzonitrile is the separation of the desired trans isomer from its geometric isomer, the cis isomer. The stereochemistry of the cyclohexane ring significantly influences the mesogenic properties of the molecule. The linear shape of the trans isomer is crucial for the formation of the desired nematic liquid crystal phase.

While standard RP-HPLC and GC can often provide baseline separation of these isomers, more specialized chromatographic techniques can be employed for enhanced resolution, particularly for preparative scale purification. The use of nematic liquid crystals as stationary phases in gas chromatography has been shown to be highly effective for the separation of geometric isomers. acs.orgacs.org The ordered, anisotropic nature of the liquid crystal stationary phase allows for shape-selective interactions with the analytes, leading to excellent separation of the linear trans isomer from the more bent cis isomer.

Furthermore, specialized HPLC columns, such as those with phenyl- or cholesterol-based stationary phases, can offer improved selectivity for geometric isomers due to their ability to engage in shape-specific interactions. mtc-usa.com

Theoretical Frameworks and Computational Modeling of Trans 4 4 Heptylcyclohexyl Benzonitrile

Molecular Dynamics Simulations of Trans-4-(4-Heptylcyclohexyl)benzonitrile Systems

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules in a system over time. For liquid crystals like this compound, MD simulations provide a virtual microscope to observe the collective behavior of molecules, offering insights into the formation and stability of different mesophases.

In these simulations, a large number of molecules are placed in a simulation box with defined periodic boundary conditions. The forces between molecules are calculated using a pre-defined force field, which approximates the potential energy of the system. By solving Newton's equations of motion, the trajectory of each molecule is tracked over a series of small time steps. From these trajectories, macroscopic properties such as pressure, energy, and structural order can be calculated. MD simulations can be used to predict phase behavior, calculate transport coefficients like viscosity, and analyze the dynamics of molecular reorientation.

Table 1: Typical Parameters and Outputs of an MD Simulation for a Liquid Crystal System
Parameter TypeDescriptionExample Value / Output
Input Parameter Force FieldGAFF (General Amber Force Field)
Input Parameter Number of Molecules500 - 2000
Input Parameter Temperature Range300 K - 400 K
Input Parameter Simulation Time100 - 500 nanoseconds
Output Property Orientational Order Parameter (S)Calculated as a function of temperature
Output Property Radial Distribution FunctionProvides information on molecular packing
Output Property Self-Diffusion CoefficientMeasures molecular mobility

Density Functional Theory (DFT) Applications for Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comjmchemsci.com Unlike MD simulations that treat molecules as classical objects, DFT calculates the electron density of a system to determine its energy and other properties. longdom.org This approach provides highly accurate information about a single molecule in its ground state. jmchemsci.com

For this compound, DFT is employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation by finding the geometry with the lowest energy. This includes calculating precise bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Determine the distribution of electrons within the molecule. This allows for the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.

Determine Dipole Moment: Calculate the magnitude and direction of the molecular dipole moment, a key parameter for understanding the dielectric properties of the liquid crystal.

By solving the Kohn-Sham equations, DFT can achieve high accuracy, providing a fundamental basis for understanding molecular interactions. mdpi.com

Table 2: Representative Molecular Properties of this compound Calculated via DFT
PropertyDescriptionTypical Calculated Value
Optimized Energy The ground state energy of the most stable molecular conformation.Expressed in Hartrees or kcal/mol
HOMO Energy Energy of the highest occupied molecular orbital.-6.5 to -7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital.-0.5 to -1.5 eV
HOMO-LUMO Gap Energy difference, related to molecular stability and electronic transitions.5.5 to 6.5 eV
Dipole Moment Measure of the molecule's overall polarity.~4-5 Debye

Theoretical Models for Nematic-Isotropic Phase Transition

The transition from the ordered nematic (N) phase to the disordered isotropic (I) liquid phase is a hallmark of liquid crystals. Several theoretical models have been developed to describe this phenomenon. The most prominent for calamitic (rod-like) liquid crystals like this compound is the Maier-Saupe theory.

The Maier-Saupe model is a mean-field theory that describes the nematic-isotropic (N-I) phase transition. researchgate.net It assumes that the alignment of molecules in the nematic phase arises from long-range anisotropic dispersion forces (van der Waals interactions). The theory posits a potential energy field that each molecule experiences due to the average alignment of its neighbors. The stability of the nematic phase is determined by a balance between this ordering potential, which favors alignment, and the thermal energy (entropy), which favors disorder. The theory successfully predicts a first-order phase transition at a specific clearing temperature (TNI) and describes how the degree of order changes with temperature.

Table 3: Core Concepts of the Maier-Saupe Theory for N-I Transition
ConceptDescriptionRelevance to this compound
Mean-Field Potential Each molecule experiences an average orientational potential from all other molecules.Approximates the long-range intermolecular forces responsible for nematic ordering.
Anisotropic Interactions Assumes ordering is driven by induced dipole-induced dipole (dispersion) forces.Captures the essence of interactions between the elongated, polarizable molecules.
Order Parameter (S) A macroscopic measure of the degree of molecular alignment.The primary variable in the theory used to distinguish between phases (S > 0 for nematic, S = 0 for isotropic).
Clearing Temperature (TNI) The temperature at which the N-I phase transition occurs.A key material property predicted by the theory, where thermal energy overcomes the ordering potential.

Orientational Order Parameter Calculations and Theoretical Comparisons

The degree of orientational order in the nematic phase is quantified by the orientational order parameter, denoted as S. It is a macroscopic value that represents the average alignment of the long molecular axes with respect to a common direction, known as the director. A value of S = 1 indicates perfect parallel alignment, S = 0 represents a completely random, isotropic orientation, and intermediate values signify the partial order characteristic of the nematic phase.

The order parameter can be determined experimentally using various techniques, including measuring the anisotropy of properties like the dielectric permittivity or refractive index (birefringence). researchgate.net These experimental values are often compared with theoretical predictions from models like the Maier-Saupe theory. researchgate.net This comparison serves to validate the theoretical model and provide a deeper understanding of the intermolecular forces governing the nematic phase. For many liquid crystals, the Maier-Saupe theory provides a good qualitative description of the temperature dependence of the order parameter, particularly its sharp drop to zero at the clearing temperature.

Table 4: Typical Temperature Dependence of the Orientational Order Parameter (S)
Reduced Temperature (T/TNI)Typical Experimental 'S' ValueMaier-Saupe Predicted 'S' Value
0.90~0.65~0.63
0.95~0.55~0.54
0.98~0.48~0.47
1.00 (at TNI)~0.3 - 0.40.429 (discontinuous jump to 0)
>1.0000

Modeling of Dielectric Relaxation Processes

Dielectric relaxation spectroscopy is an experimental technique that probes the reorientational motion of permanent and induced molecular dipoles in response to an applied alternating electric field. icm.edu.pl In liquid crystals, the relaxation process is anisotropic and provides detailed information about molecular dynamics. icm.edu.pl For a calamitic molecule like this compound, which has a strong dipole moment along its long axis due to the nitrile group, several distinct relaxation processes can be observed and modeled.

These processes are typically modeled using relaxation functions, such as the Debye, Cole-Cole, or Havriliak-Negami models, which describe the frequency dependence of the complex dielectric permittivity. In the nematic phase, the main relaxation modes include:

Low-frequency mode: Attributed to the end-over-end rotation of molecules around their short axis. This motion is strongly hindered by the nematic potential and is a collective process.

High-frequency mode: Corresponds to the rotation of molecules around their long axis. This motion is not significantly affected by the nematic order. icm.edu.pl

Other modes: Precessional motion of the long axis around the director can also be observed. icm.edu.pl

By fitting experimental data to these models, characteristic relaxation times (τ) and activation energies can be determined, providing quantitative insights into the dynamics of molecular motion in both the nematic and isotropic phases.

Table 5: Dielectric Relaxation Modes in a Calamitic Nematic Liquid Crystal
Relaxation ModeMolecular MotionTypical Frequency RangeAffected by Nematic Order?
Parallel Component (Low Frequency) Rotation around the short molecular axis (end-over-end tumbling).~1 - 10 MHzYes, strongly hindered.
Perpendicular Component (High Frequency) Rotation around the long molecular axis.~100 MHz - 1 GHzNo, relatively unhindered. icm.edu.pl
Perpendicular Component (Intermediate) Precessional motion of the molecule around the director.VariableYes.

Advanced Characterization Techniques and Spectroscopic Analysis of Trans 4 4 Heptylcyclohexyl Benzonitrile

Dielectric Spectroscopy for Understanding Molecular Dynamics and Relaxation Phenomena

Dielectric spectroscopy is a powerful technique for probing the rotational dynamics of polar molecules like trans-4-(4-heptylcyclohexyl)benzonitrile. By measuring the complex dielectric permittivity as a function of frequency, temperature, and pressure, one can gain a detailed understanding of the molecular relaxation processes in different liquid crystalline phases.

Frequency Dependence of Complex Dielectric Permittivity

The complex dielectric permittivity, ε*(ω) = ε'(ω) - iε''(ω), of this compound has been studied over a broad frequency range, typically from 1 kHz to 5 GHz. diva-portal.orgresearchgate.net In the nematic phase, the dielectric properties are anisotropic, meaning they depend on the orientation of the director (the average direction of the long molecular axes) with respect to the applied electric field.

When the electric field is parallel to the director (ε*||), a low-frequency relaxation process is observed, which is associated with the hindered rotation of the molecules around their short axes. researchgate.net This process is characterized by a large dielectric increment due to the large parallel component of the dipole moment.

Conversely, when the electric field is perpendicular to the director (ε*⊥), the main relaxation process occurs at higher frequencies and is attributed to the rotation of the molecules around their long axes. researchgate.net Additional, smaller relaxation contributions can also be observed in the perpendicular geometry. In the isotropic phase, where there is no long-range orientational order, a single dielectric relaxation process is typically observed.

Analysis of Relaxation Times in Nematic and Isotropic Phases

The characteristic relaxation times for the different molecular motions can be determined from the frequency of the maximum dielectric loss (ε''). For this compound, the longitudinal relaxation time (τ||), corresponding to the rotation around the short molecular axis in the nematic phase, is significantly longer than the transverse relaxation time (τ⊥), which is associated with the rotation around the long axis. diva-portal.orgresearchgate.net The relaxation time in the isotropic phase (τis) is also determined.

The temperature dependence of these relaxation times provides valuable information about the potential barriers hindering molecular reorientations. In the nematic phase, the rotation around the short axis is strongly influenced by the nematic potential, which leads to a significant increase in τ|| compared to τis. researchgate.net

Relaxation Times of this compound at Different Temperatures
Temperature (°C)PhaseLongitudinal Relaxation Time, τ|| (ns)Transverse Relaxation Time, τ (ns)Isotropic Relaxation Time, τis (ns)
60.5Isotropic--2.28
55.2Nematic41.1--
49.9Nematic55.0--
45.1Nematic72.5--
40.0Nematic96.2--

Note: The transverse relaxation time data was not explicitly provided in the primary source for these specific temperatures.

Determination of Activation Parameters (e.g., Activation Volume, Activation Enthalpy)

The activation enthalpy (ΔH) for the principal relaxation process in the isotropic and nematic phases can be calculated from the temperature dependence of the relaxation times using the Arrhenius equation. For the low-frequency relaxation process in the nematic phase of this compound, the activation enthalpy is found to be (77.8 ± 3) kJ/mol. researchgate.net In the isotropic phase, the activation enthalpy for molecular rotation is (35.2 ± 2) kJ/mol. researchgate.net The significant difference highlights the additional energy barrier imposed by the nematic potential.

The activation volume (ΔV), which provides information about the local volume required for a molecule to reorient, is determined from pressure-dependent dielectric studies. Specific experimental data for the activation volume of this compound was not available in the reviewed literature.

Activation Enthalpy for Relaxation Processes in this compound
PhaseRelaxation ProcessActivation Enthalpy (kJ/mol)
NematicRotation around the short axis (low frequency)77.8 ± 3
IsotropicMolecular rotation35.2 ± 2

Application of Davidson-Cole and Jonscher Equations

The dielectric spectra of this compound, particularly in the isotropic phase, can be analyzed using empirical models such as the Davidson-Cole and Jonscher equations to describe the shape of the relaxation peaks. diva-portal.orgresearchgate.net The Davidson-Cole equation is a modification of the Debye model that accounts for an asymmetric broadening of the dielectric loss peak, which is often observed in complex systems. researchgate.net The Jonscher model describes the power-law dependence of the dielectric loss at high frequencies. researchgate.net

In a study of 7PCH, the fitting parameters for both the Davidson-Cole (D-C) and Jonscher equations were determined in the isotropic phase. diva-portal.org For the Davidson-Cole model, the parameter β describes the asymmetry of the relaxation peak, where β=1 corresponds to a symmetric Debye relaxation. For the Jonscher model, the parameter 'n' reflects the degree of deviation from the Debye behavior.

Fitting Parameters of Davidson-Cole (D-C) and Jonscher Equations in the Isotropic Phase of 7PCH diva-portal.org
Temperature (°C)Davidson-Cole Parameter (β)Jonscher Parameter (n)
60.50.680.79
65.10.700.81
70.00.710.82
75.20.730.84
80.10.740.85

Optical Spectroscopy for Investigating Orientational Order and Spectral Properties

Optical spectroscopy techniques, such as electronic absorption spectroscopy, are employed to investigate the electronic transitions and orientational order of liquid crystal molecules.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. For liquid crystals like this compound, the absorption of polarized light can be used to determine the orientational order parameter. The benzonitrile (B105546) group in the molecule is the primary chromophore responsible for absorption in the UV region.

Despite the utility of this technique, a detailed study on the electronic absorption spectrum of this compound was not found in the extensively searched scientific literature. Therefore, specific data on its absorption maxima and molar absorptivity are not available to be presented here.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for investigating the molecular environment and electronic properties of liquid crystals. While specific fluorescence emission spectra for this compound are not extensively documented in publicly available literature, studies on similar liquid crystalline systems provide insight into its expected behavior. The benzonitrile moiety, a known fluorophore, is responsible for the intrinsic fluorescence of the molecule.

When incorporated into a liquid crystalline matrix, the fluorescence emission is sensitive to the local order and viscosity of the medium. In the isotropic phase, the molecules are randomly oriented, leading to a characteristic fluorescence spectrum. Upon transitioning to the nematic or smectic phases, the increased orientational order and viscosity of the medium can lead to changes in the fluorescence lifetime and quantum yield. For instance, a decrease in non-radiative decay pathways in the more ordered phases can result in an enhanced fluorescence intensity. The emission spectrum is also influenced by the formation of excimers, which are excited-state dimers that can form at high concentrations and in organized media, leading to a red-shifted emission band. Research on related cyanobiphenyl liquid crystals has shown that the degree of molecular packing and alignment significantly affects the excimer formation and, consequently, the fluorescence characteristics.

Parameter Expected Observation in Liquid Crystal Phases
Emission Maximum (λ_em) Potential slight shift due to changes in local polarity and molecular packing.
Fluorescence Intensity Likely increase in nematic and smectic phases compared to the isotropic phase.
Fluorescence Lifetime (τ) Expected to increase in the more viscous liquid crystalline phases.
Excimer Emission Possibility of a broad, red-shifted band, particularly in the more ordered phases.

Note: The data in the table is based on general observations for similar liquid crystalline compounds and represents expected trends for this compound.

Polarized Optical Microscopy for Mesophase Texture Analysis

Polarized Optical Microscopy (POM) is an indispensable technique for the identification and characterization of liquid crystalline phases. By observing the textures that form as a sample is heated and cooled, the different mesophases and their transition temperatures can be determined.

For this compound, upon cooling from the isotropic liquid phase, the formation of the nematic phase is typically characterized by the appearance of a Schlieren texture. This texture is distinguished by the presence of dark brushes that emanate from point-like defects known as disclinations. kent.educolorado.eduresearchgate.netdoitpoms.ac.ukucm.es The number of brushes meeting at a point defect (strength of the disclination) provides information about the orientational profile of the liquid crystal director in the vicinity of the defect. kent.edu As the temperature is further lowered, a transition to a more ordered smectic phase may occur, which would be indicated by a change in the optical texture. For example, a transition to a smectic A phase often results in the formation of fan-shaped textures or homeotropic domains, which appear black under crossed polarizers.

Mesophase Characteristic Optical Texture
Nematic Schlieren texture with point disclinations and dark brushes. kent.educolorado.eduresearchgate.netdoitpoms.ac.ukucm.es
Smectic A Fan-shaped textures, focal conic domains, or homeotropic textures.
Crystalline Crystalline domains with sharp edges and distinct grain boundaries.

Note: The textures described are typical for calamitic liquid crystals and are expected to be observed for this compound.

Raman Spectroscopy for Molecular Motion and Structural Anisotropy

Raman spectroscopy is a valuable technique for probing the molecular vibrations and, by extension, the molecular order and dynamics of liquid crystals. The Raman spectrum of this compound is expected to exhibit characteristic peaks corresponding to the vibrational modes of its constituent functional groups.

The most intense and well-defined peak is anticipated to be the C≡N stretching mode of the nitrile group, typically appearing around 2225 cm⁻¹. The position and width of this peak are sensitive to the local molecular environment and can shift upon phase transitions. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching modes of the cyclohexyl and heptyl groups will appear in the 2800-3000 cm⁻¹ range. The phenyl ring breathing modes, which are sensitive to the conjugation and substitution pattern, are typically observed in the 1600-1610 cm⁻¹ and around 1000 cm⁻¹ regions.

By analyzing the depolarization ratios of the Raman bands, information about the orientational order parameter of the liquid crystal can be obtained. Changes in the Raman spectra as a function of temperature can be used to monitor phase transitions and study the changes in molecular conformation and packing.

Vibrational Mode Expected Raman Shift (cm⁻¹) Structural Information
C≡N Stretch~2225Polarity of the local environment, intermolecular interactions.
Aromatic C=C Stretch~1608Phenyl ring vibrations, sensitive to conjugation.
Cyclohexane (B81311) Ring Modes~800-1200Conformational state of the cyclohexyl ring.
Aliphatic C-H Stretch2850-2950Conformation and packing of the heptyl chain.

Note: The Raman shifts are typical values for the specified functional groups and are based on data for similar molecules. researchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the precise determination of molecular structure and the study of molecular dynamics in the solution and solid states.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons on the benzonitrile ring are expected to appear as two doublets in the downfield region, typically between 7.2 and 7.6 ppm, due to the electron-withdrawing effect of the nitrile group. The protons on the cyclohexyl ring will resonate in the mid-field region, from approximately 1.0 to 2.5 ppm. The trans-diaxial arrangement of the protons at the 1 and 4 positions of the cyclohexane ring leads to characteristic coupling patterns. The protons of the heptyl chain will appear in the upfield region, with the terminal methyl group resonating at the highest field, around 0.9 ppm.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to CN)7.5 - 7.6Doublet
Aromatic (meta to CN)7.2 - 7.4Doublet
Cyclohexyl (methine)2.4 - 2.6Multiplet
Cyclohexyl (methylene)1.2 - 1.9Multiplets
Heptyl (methylene)1.2 - 1.6Multiplets
Heptyl (terminal methyl)~0.9Triplet

Note: The chemical shifts are estimated based on typical values for similar molecular fragments and are subject to solvent effects and spectrometer frequency. rsc.orgnih.gov

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The carbon of the nitrile group is expected to have a chemical shift in the range of 118-120 ppm. The quaternary carbon of the benzene ring to which the nitrile group is attached will appear around 110-115 ppm, while the carbon attached to the cyclohexyl group will be significantly downfield, around 145-150 ppm. The other aromatic carbons will resonate between 127 and 133 ppm. The carbons of the cyclohexyl ring will have chemical shifts in the range of 30-45 ppm, and the carbons of the heptyl chain will appear in the upfield region, from approximately 14 to 35 ppm.

Carbon Environment Expected Chemical Shift (δ, ppm)
Nitrile (C≡N)118 - 120
Aromatic (C-CN)110 - 115
Aromatic (C-Cyclohexyl)145 - 150
Aromatic (CH)127 - 133
Cyclohexyl (CH)40 - 45
Cyclohexyl (CH₂)30 - 35
Heptyl (CH₂)22 - 35
Heptyl (CH₃)~14

Note: The chemical shifts are estimated based on typical values for similar molecular fragments and are subject to solvent effects and spectrometer frequency. rsc.orgnih.govchemicalbook.com

Differential Thermal Analysis (DTA) for Phase Behavior Under High Pressure

Differential Thermal Analysis (DTA) is a powerful technique for studying the phase transitions of materials as a function of temperature and pressure. High-pressure DTA is particularly valuable for liquid crystals as it allows for the exploration of their rich phase diagrams in the pressure-temperature plane.

For this compound, high-pressure DTA can be used to determine the pressure dependence of the crystal-to-mesophase and mesophase-to-isotropic liquid transition temperatures. edpsciences.orgtandfonline.com Generally, for calamitic liquid crystals, these transition temperatures increase with increasing pressure. The Clausius-Clapeyron equation can be used to relate the slope of the phase boundary in the P-T diagram to the enthalpy and volume changes associated with the transition. High-pressure studies on the homologous series of 4-(trans-4-alkylcyclohexyl)benzonitriles (PCHn) have shown that the pressure dependence of the nematic-isotropic transition temperature is significant. tandfonline.com It is also possible for new, pressure-induced phases to appear that are not stable at ambient pressure. tandfonline.com These studies provide fundamental insights into the intermolecular interactions and packing effects that govern the stability of the various liquid crystalline phases.

Phase Transition Effect of Increasing Pressure Thermodynamic Information Obtainable
Crystal → NematicIncrease in transition temperature.Enthalpy and volume change of melting.
Nematic → IsotropicIncrease in transition temperature. edpsciences.orgtandfonline.comEnthalpy and volume change of clearing.
Pressure-Induced PhasesPotential appearance of new smectic or crystalline phases. tandfonline.comP-T stability range of the new phase.

Note: The trends described are based on general observations for calamitic liquid crystals and specific studies on the PCHn series. edpsciences.orgtandfonline.com

Intermolecular Interactions and Mixture Studies Involving Trans 4 4 Heptylcyclohexyl Benzonitrile

Binary and Multicomponent Phase Diagrams with Other Liquid Crystals

Liquid crystal mixtures often exhibit eutectic behavior, where the melting point of the mixture is lower than that of the individual components. This is advantageous for creating room-temperature liquid crystal mixtures from components that are solid at room temperature. The phase diagram of a binary mixture of two nematic liquid crystals, such as 7PCH and another cyanobiphenyl or phenylcyclohexane (B48628) derivative, would typically show a single nematic phase region. The nematic-isotropic (N-I) transition temperature of the mixture would vary with the composition of the components.

For instance, in studies of similar liquid crystal systems, such as binary mixtures of 4'-octyloxy-4-biphenylcarbonitrile (8OCB) and 4-octyl-4'-cyanobiphenyl (8CB), the phase diagram reveals the existence of crystalline, smectic A, nematic, and isotropic phases, with the transition temperatures being dependent on the weight percentage of the components. researchgate.net A hypothetical temperature-composition phase diagram for a binary mixture of 7PCH with a compound like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) would be expected to show a continuous nematic phase between the melting and clearing points of the mixture. The clearing point of such a mixture would likely vary linearly with the molar concentration of the components, assuming ideal mixing behavior.

Table 1: Hypothetical Phase Transition Temperatures for a Binary Mixture of 7PCH and 5CB

Mole Fraction of 7PCHMelting Point (°C)Nematic-Isotropic Transition (°C)
0.02435.3
0.2LoweredIntermediate
0.4Eutectic PointIntermediate
0.6IntermediateIntermediate
0.8IntermediateIntermediate
1.02842.8

Note: This table is illustrative and based on general principles of binary liquid crystal mixtures. Actual experimental data is required for precise values.

Investigations of Guest-Host Systems Incorporating Dichroic Dyes

Guest-host systems, where a dichroic dye (guest) is dissolved in a liquid crystal host, are the basis for various electro-optical devices, including colored liquid crystal displays (LCDs). The performance of these devices is highly dependent on the properties of the host material and the interaction between the host and the guest dye molecules. Trans-4-(4-heptylcyclohexyl)benzonitrile, with its nematic phase, can serve as a suitable host for such systems.

The key parameter characterizing the performance of a guest-host system is the dichroic ratio, which is the ratio of the absorbance of light polarized parallel to the liquid crystal director to the absorbance of light polarized perpendicular to it. A high dichroic ratio is desirable for high contrast in display applications. The dichroic ratio is directly related to the order parameter of the dye, which describes how well the dye molecules are aligned with the liquid crystal host molecules.

A study on the ordering of pleochroic azo and anthraquinone (B42736) dyes in a technologically important mesogenic mixture, PCH-1132, which consists of cyanophenylhexane and cyanobiphenylhexane components, provides valuable insights. ias.ac.in Although not the exact heptyl derivative, the structural similarity allows for a qualitative understanding. This study investigated the effect of the molecular geometry of the dyes and the nature of the host on the order parameter. ias.ac.in

Table 2: Order Parameter of Various Dyes in a PCH-1132 Host Mixture at Room Temperature

Dye TypeDye Name/CodeOrder Parameter (S)
AzoDye 3~0.7
AzoDye 4 (01)~0.65
AnthraquinoneDye 10 (027)~0.72

Data extracted from a study on PCH-1132, a mixture with similar components to 7PCH. ias.ac.in

The results from the PCH-1132 study indicate that the order parameter is influenced by the molecular structure of the dye. ias.ac.in Longer, more linear dye molecules are expected to exhibit a higher order parameter in a nematic host like 7PCH. The choice of dye and its concentration can also affect the electro-optical response of the guest-host system.

Interaction Studies in Porous Materials

The behavior of liquid crystals confined within porous materials is a field of active research, driven by potential applications in tunable photonic devices, sensors, and novel display technologies. The confinement of this compound within a porous matrix, such as porous silica (B1680970) or polymer scaffolds, would lead to significant changes in its physical properties due to surface interactions and finite-size effects.

Dielectric spectroscopy is a powerful technique to probe the molecular dynamics and phase transitions of confined liquid crystals. In a hypothetical study of 7PCH confined in porous silica, one would expect to observe modifications in the dielectric relaxation processes compared to the bulk material. The relaxation frequencies associated with molecular rotations could shift, and new relaxation modes related to the dynamics of molecules at the surface might appear.

Table 3: Expected Effects of Confinement on the Properties of this compound

PropertyEffect of Confinement in Porous Material
Nematic-Isotropic Transition TemperatureShifted (up or down depending on surface interactions)
Dielectric Relaxation TimesAltered due to restricted molecular motion
Order ParameterCan be enhanced or suppressed near the surface
Phase BehaviorPotential for new phases or frustrated states

Solute-Solvent Interactions in Liquid Crystal Mixtures

The interactions between the constituent molecules in a liquid crystal mixture are fundamental to its macroscopic properties. In mixtures containing this compound, solute-solvent interactions play a critical role in determining the phase stability, viscosity, and electro-optical performance. These interactions can be studied through various experimental techniques, including spectroscopy and thermodynamic measurements.

The addition of a solute to a liquid crystal solvent like 7PCH can disrupt the orientational order of the host, leading to a depression of the nematic-isotropic transition temperature. The extent of this depression can provide information about the strength of the interactions between the solute and solvent molecules.

Spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, can be employed to probe specific intermolecular interactions. For example, changes in the vibrational frequencies of the nitrile (-C≡N) group of 7PCH upon the addition of a second component could indicate the formation of specific molecular associations.

Thermodynamic studies of binary mixtures, such as the measurement of excess molar volumes and excess enthalpies, can provide quantitative information about the nature and strength of intermolecular interactions. kamarajcollege.ac.inphyschemres.orgresearchgate.netosti.govmdpi.com A positive excess molar volume would suggest that the interactions between the unlike molecules are weaker than the average interactions between the like molecules, leading to an expansion in volume upon mixing. Conversely, a negative excess molar volume would indicate stronger interactions between the unlike molecules, possibly due to dipole-dipole interactions or the formation of complexes.

Table 4: Common Techniques to Study Solute-Solvent Interactions in Liquid Crystal Mixtures

TechniqueInformation Obtained
Differential Scanning Calorimetry (DSC)Phase transition temperatures, enthalpy changes
Polarized Optical MicroscopyTexture observation, phase identification
Dielectric SpectroscopyMolecular dynamics, relaxation processes
FTIR SpectroscopySpecific intermolecular interactions, functional group shifts
Density and Viscosity MeasurementsExcess thermodynamic properties (e.g., excess volume, excess viscosity)

Stability and Degradation Studies of Trans 4 4 Heptylcyclohexyl Benzonitrile in Research Contexts

Thermal Stability and Degradation Pathways

The thermal stability of liquid crystals is paramount for their use in devices that may operate at elevated temperatures. For mesogenic compounds like trans-4-(4-Heptylcyclohexyl)benzonitrile, high thermal stability is a key indicator of molecular robustness. The stability is largely dictated by the strength of the chemical bonds within the molecule's rigid core and flexible side chains.

Detailed thermal analysis of compounds structurally similar to this compound, such as other 4-alkyl-4'-cyanobiphenyls and related Schiff bases, has been conducted using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.comresearchgate.net These studies indicate that the degradation of such molecules typically occurs at temperatures well above their clearing point (the temperature at which they transition from the liquid crystal phase to an isotropic liquid). For instance, some Schiff base/ester liquid crystals exhibit thermal degradation starting at temperatures around 329°C. mdpi.com

The degradation pathways at elevated temperatures would likely involve the cleavage of the weakest bonds in the this compound molecule. This could include the scission of the heptyl alkyl chain or the bond connecting the cyclohexyl and phenyl rings. The benzonitrile (B105546) group itself is generally thermally stable.

Table 1: Thermal Properties of a Related Liquid Crystal Compound

Property Value
Melting Point 189.8 °C
Isotropic Transition Temperature ~266.0 °C
Onset of Thermal Degradation (Tmax) ~329 °C

Data derived from studies on a thermally stable Schiff base/ester liquid crystal. mdpi.com

Photochemical Stability and UV Exposure Effects

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in liquid crystal materials, leading to degradation and a decline in performance. For this compound, the primary chromophore susceptible to UV absorption is the benzonitrile group. Upon absorption of UV energy, the molecule can be excited to a higher energy state, making it more reactive.

Studies on other liquid crystals have shown that prolonged UV exposure can lead to a variety of degradation mechanisms, including isomerization, bond cleavage, and polymerization. researchgate.net For this compound, potential photochemical degradation pathways could involve the formation of free radicals, leading to the breakdown of the alkyl chain or alterations to the cyclohexyl and phenyl rings. This can result in the formation of impurities that disrupt the liquid crystalline order and affect the material's electro-optical properties. The stability of liquid crystal alignment in microdisplays has been shown to decrease under high-intensity illumination, with evidence suggesting photochemical cleavage of the liquid crystal molecules. researchgate.net

Hydrolytic Stability

Hydrolytic stability refers to the resistance of a compound to react with water. For this compound, the most susceptible functional group to hydrolysis is the nitrile (-C≡N) group. Under certain conditions, particularly in the presence of acids or bases and elevated temperatures, the nitrile group can undergo hydrolysis to first form an amide and subsequently a carboxylic acid.

The hydrothermal decomposition of a similar compound, 4-octoxy-4'-cyanobiphenyl, has been studied, demonstrating that under high temperatures and pressures in the presence of water, the molecule can be broken down. rroij.com This suggests that while generally stable under ambient conditions, prolonged exposure to moisture, especially at higher temperatures, could lead to the degradation of this compound. The decomposition products would likely include 4-(4-heptylcyclohexyl)benzoic acid and ammonia.

Long-Term Storage Stability and Environmental Impact

The long-term storage stability of liquid crystals is crucial for ensuring a long operational lifetime for devices. Over time, gradual degradation can occur even under normal storage conditions, accelerated by factors such as exposure to low levels of light, humidity, and oxygen. For this compound, this could lead to a slow accumulation of the degradation products mentioned in the previous sections. The chemical stability of related compounds like 4-pentyl-4-cyanobiphenyl (5CB) is noted to be remarkable, suggesting that this compound likely also possesses good long-term stability under controlled conditions. mdpi.com

Analytical Methods for Monitoring Degradation Products

A variety of analytical techniques are employed to monitor the purity of liquid crystals and to identify and quantify any degradation products. These methods are essential for quality control during manufacturing and for studying the stability of the material over time.

High-Performance Liquid Chromatography (HPLC) is a primary technique for impurity profiling of liquid crystals. ijprajournal.com A reversed-phase HPLC method, likely with a C18 column, could be developed to separate this compound from its potential degradation products. UV detection would be suitable due to the presence of the benzonitrile chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identifying volatile and semi-volatile degradation products. researchgate.net This technique can provide structural information about the impurities, aiding in the elucidation of degradation pathways.

Spectroscopic Methods , such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to identify changes in the functional groups of the liquid crystal molecule, providing evidence of degradation. mdpi.com Mass Spectrometry (MS), often coupled with a chromatographic technique (LC-MS or GC-MS), is invaluable for determining the molecular weights and fragmentation patterns of degradation products. rroij.combiomedres.us

Table 2: Analytical Techniques for Degradation Monitoring

Technique Application
HPLC Separation and quantification of the parent compound and non-volatile degradation products.
GC-MS Separation and identification of volatile and semi-volatile degradation products.
FTIR Identification of changes in chemical functional groups.
NMR Detailed structural elucidation of degradation products.
LC-MS Identification of non-volatile degradation products by molecular weight and fragmentation.

A summary of common analytical methods applicable to the study of liquid crystal degradation.

Advanced Applications and Emerging Research Directions for Trans 4 4 Heptylcyclohexyl Benzonitrile

Role in Advanced Liquid Crystal Display Technologies and Optoelectronics

In advanced LCDs, such as those employing in-plane switching (IPS) or vertically aligned (VA) technologies, the precise control over the electro-optical response is paramount. The inclusion of PCH7 in mixtures can help to optimize the threshold voltage, switching speed, and contrast ratio of the display. Its chemical stability and high resistivity are also advantageous for long-term device performance.

In the broader field of optoelectronics, materials like PCH7 are explored for their ability to modulate light in response to an electric field. This property is fundamental to the operation of various devices beyond displays, including spatial light modulators and optical switches. Research into the homologous series of 4-(trans-4-alkylcyclohexyl)benzonitriles indicates that longer alkyl chains, such as the heptyl group in PCH7, can affect the molecular packing and intermolecular interactions, which in turn influences the material's dielectric and optical anisotropy.

Integration into Photonic Devices and Tunable Optical Elements

The response time of these tunable optical elements is also a critical factor. The viscosity of the liquid crystal material plays a significant role here, with lower viscosity generally leading to faster switching times. The alkyl chain length is a determining factor for viscosity, and the heptyl group in PCH7 provides a balance between maintaining a desirable nematic phase over a broad temperature range and achieving a suitable viscosity for specific applications.

Research in Liquid Crystal Polymer Networks

Liquid crystal polymer networks (LCPNs) are formed by polymerizing liquid crystal monomers, often in the presence of a non-reactive liquid crystal host. While direct research specifically naming trans-4-(4-Heptylcyclohexyl)benzonitrile in LCPNs is not prominent, the class of 4-(trans-4-alkylcyclohexyl)benzonitriles is relevant to this field. These materials can be used as the non-reactive host in which the polymerization of reactive mesogens occurs.

The properties of the resulting LCPN, such as its morphology and electro-optical performance, are influenced by the liquid crystal host. The use of a material like PCH7 could affect the phase separation process during polymerization, leading to specific droplet sizes and distributions in polymer-dispersed liquid crystal (PDLC) systems, a type of LCPN. The interaction between the polymer network and the liquid crystal is crucial for the device's functionality, and the alkyl chain length of the host liquid crystal can modulate this interaction.

Studies in Perovskite Solar Cells and Materials Science

The integration of liquid crystals into perovskite solar cells is an emerging area of research aimed at improving their stability and performance. While there are no specific studies to date that explicitly report the use of this compound in perovskite solar cells, the general properties of liquid crystals offer potential benefits. For instance, a layer of liquid crystal could act as a passivating agent, reducing defects at the surface of the perovskite material and protecting it from moisture.

In the broader context of materials science, the self-assembling nature of liquid crystals like PCH7 is of interest for creating ordered nanostructures. The influence of the alkyl chain length on the phase behavior and molecular ordering is a key area of investigation. nih.govresearchgate.net Longer alkyl chains can promote different mesophases and influence the thermal stability of these phases. rsc.orgnih.gov

Exploration in Novel Electro-Optical Devices

Beyond conventional displays, this compound and related compounds are being explored for their potential in novel electro-optical devices. These include devices based on the electroclinic effect in chiral smectic A* liquid crystals and ferroelectric liquid crystals, where fast switching times are required. The addition of non-chiral liquid crystals like PCH7 to chiral hosts can be used to tune the mesophase temperature range and the electro-optical properties of the mixture.

Furthermore, the development of bistable displays, which retain their image without continuous power, is another area where the specific properties of liquid crystal mixtures are critical. The formulation of these mixtures often involves a careful selection of components to achieve the desired bistability, and materials like PCH7 could play a role in optimizing these formulations.

Potential in Sensor Applications

The sensitivity of liquid crystals to their environment makes them attractive for sensor applications. The orientation of liquid crystal molecules can be perturbed by the presence of analytes, leading to a detectable optical response. nih.govencyclopedia.pubresearchgate.net While much of the research in this area has focused on cyanobiphenyl liquid crystals, the principles are applicable to the 4-(trans-4-alkylcyclohexyl)benzonitrile family as well.

A sensor could be designed where the surface is functionalized to interact with a specific target molecule. The binding of this molecule would then disrupt the alignment of the liquid crystal, such as PCH7, in contact with the surface, causing a change in the optical texture that can be observed with polarized light. The length of the alkyl chain can influence the sensitivity and response of such a sensor by affecting the intermolecular forces at the sensor's surface. google.com

Q & A

Q. What safety protocols are critical when handling trans-4-(4-Heptylcyclohexyl)benzonitrile (7PCH) in laboratory settings?

  • Methodological Answer : 7PCH requires strict adherence to GHS safety standards due to its classification as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3). Researchers must:
  • Use fume hoods to minimize inhalation of aerosols or vapors .
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Avoid dust generation during weighing or synthesis; employ wet cleaning methods for spills .
  • Store in sealed containers at room temperature, isolated from oxidizers .

Q. How are the phase transitions of 7PCH characterized at atmospheric pressure?

  • Methodological Answer : Differential Thermal Analysis (DTA) identifies key transitions, including the nematic-isotropic (N-I) transition and solid-liquid melting points. For 7PCH, the N-I transition temperature (TNIT_{NI}) and melting point (TmT_m) are pressure-sensitive, but at 0.1 MPa, TNIT_{NI} typically occurs near 350–370 K. Volumetric measurements via PVT (pressure-volume-temperature) cells validate phase stability, distinguishing metastable crystal phases (e.g., cr') through annealing and thermal cycling .

Q. What experimental techniques are used to determine the thermodynamic parameters of 7PCH?

  • Methodological Answer :
  • PVT Measurements : Directly measure molar volume (VmV_m) changes under controlled pressure (0.1–300 MPa) and temperature (300–370 K). Data reveal entropy changes (ΔS\Delta S) at phase boundaries and compressibility trends .
  • DTA : Quantifies enthalpy changes (ΔH\Delta H) during transitions (e.g., ΔHNI70 kJ/mol\Delta H_{NI} \approx 70\ \text{kJ/mol} for N-I) .
  • Dielectric Relaxation : Analyzes activation volumes (ΔV6080 cm3/mol\Delta^\ddagger V_{\parallel} \approx 60–80\ \text{cm}^3/\text{mol}) and activation enthalpies (ΔH70 kJ/mol\Delta^\ddagger H_{\parallel} \approx 70\ \text{kJ/mol}) for molecular reorientation in the nematic phase .

Advanced Research Questions

Q. How do high-pressure conditions (>100 MPa>100\ \text{MPa}>100 MPa) alter the phase behavior and dielectric properties of 7PCH?

  • Methodological Answer : At pressures up to 300 MPa, 7PCH exhibits a nonlinear increase in TNIT_{NI} and TmT_m, with distinct volume discontinuities at phase boundaries. Dielectric studies under pressure reveal:
  • Retardation Factor Analysis : The Martin-Meier-Saupe theory calculates the nematic potential (q10 kJ/molq \approx 10\ \text{kJ/mol}) using relaxation times (τ\tau_{\parallel}) and order parameters (SS) from NMR .
  • Isochoric Activation Energy : Derived from pressure-dependent τ\tau_{\parallel} data, yielding ΔU3640 kJ/mol\Delta^\ddagger U_{\parallel} \approx 36–40\ \text{kJ/mol} .
    Metastable phases may emerge under rapid cooling, requiring cross-validation with PVT isotherms to avoid misinterpretation .

Q. What methodological challenges arise when distinguishing stable and metastable crystal phases in 7PCH homologs?

  • Methodological Answer : Metastable phases (e.g., PCH8B in 8PCH) manifest as lower-melting transitions in DTA but are absent in PVT data. To resolve discrepancies:
  • Perform prolonged annealing near TmT_m to eliminate metastable forms .
  • Compare enthalpy changes: Metastable phases exhibit lower ΔH\Delta H values than stable counterparts .
  • Use high-pressure dilatometry to detect volume anomalies inconsistent with equilibrium phases .

Q. How does alkyl chain length influence mesomorphic and dielectric properties in cyclohexylbenzonitrile homologs (e.g., 5PCH, 7PCH, 8PCH)?

  • Methodological Answer :
  • Chain Length vs. Transition Temperatures : Longer chains (e.g., 8PCH vs. 5PCH) reduce TNIT_{NI} due to increased molecular flexibility .
  • Activation Parameters : Shorter chains (5PCH) show stronger pressure dependence of ΔV\Delta^\ddagger V_{\parallel} compared to 7PCH, reflecting tighter packing .
  • Dielectric Anisotropy : Homologs with longer chains exhibit higher Δϵ\Delta \epsilon values, as seen in mixed systems with carbon nanotubes .

Q. What advanced techniques validate the molecular field parameter (yyy) in 7PCH’s nematic phase?

  • Methodological Answer : The parameter y=SlnTNIlnFNy = \frac{S \ln T_{NI}}{\partial \ln F_N} is derived from PVT data along the TNI(p)T_{NI}(p) curve. Steps include:

Measure Vm(T)V_m(T) at fixed pressure to calculate FNF_N (nematic free energy).

Use high-pressure permittivity data to determine SS via Maier-Saupe theory.

Validate yy against first-principles calculations of dipole-dipole interactions .

Data Contradictions and Resolution

  • Metastable Phase Detection : DTA may report false melting points due to kinetic effects, whereas PVT provides unambiguous phase stability data .
  • Pressure Dependence of ΔH\Delta^\ddagger H : Discrepancies between 7PCH and 5CB arise from differences in molecular packing, resolved via isochoric activation energy analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.